molecular formula C12H16FNO B3171177 4-(Cyclopentylmethoxy)-3-fluoroaniline CAS No. 946663-82-7

4-(Cyclopentylmethoxy)-3-fluoroaniline

Cat. No. B3171177
CAS RN: 946663-82-7
M. Wt: 209.26 g/mol
InChI Key: XXONWNHQSNEALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a compound’s description includes its molecular formula, molecular weight, and CAS number . It may also include its appearance (solid, liquid, color, etc.) and its role or use in various applications.


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Synthesis of Key Intermediates

4-(Cyclopentylmethoxy)-3-fluoroaniline plays a pivotal role in the synthesis of complex molecules used in various research applications. A practical synthesis method for key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials showcases the importance of fluoroaniline derivatives. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a critical intermediate for flurbiprofen, emphasizes the utility of fluoroaniline compounds in creating valuable pharmaceuticals. The development of efficient synthesis methods highlights the chemical's relevance in research aimed at improving drug production processes (Qiu et al., 2009).

Molecular Imaging and Fluorescent Chemosensors

The utility of fluoroaniline derivatives extends into the development of fluorescent chemosensors and molecular imaging agents. Such compounds are instrumental in detecting and imaging various biological and chemical processes. The design and application of fluorescent chemosensors based on derivatives of fluoroaniline enable highly selective and sensitive detection of metal ions, anions, and neutral molecules. This versatility underlines the chemical's contribution to advancing analytical and diagnostic techniques in chemistry and biology (Roy, 2021).

Anticancer Research

In oncology, fluorinated aniline derivatives are explored for their potential to act as proliferation tracers, contributing to non-invasive cancer staging and treatment monitoring. The development of [18F]-fluoro-3′-deoxy-3′-L-fluorothymidine ([18F]FLT) as a proliferation tracer exemplifies the integration of fluoroaniline derivatives in creating tools for evaluating the effectiveness of anticancer treatments. This research demonstrates the compound's role in enhancing our understanding of cancer biology and improving therapeutic strategies (Been et al., 2004).

Toxicological Studies

Fluoroaniline derivatives are also central to toxicological studies aimed at assessing the safety and environmental impact of fluorescent compounds used in molecular imaging. The review of the toxicity of various fluorophores, including those derived from fluoroaniline, underscores the importance of evaluating the potential health risks associated with these compounds. Such studies are crucial for ensuring the safe use of fluorescent materials in medical diagnostics and research (Alford et al., 2009).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This information is typically found in the compound’s Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, reactivity, and environmental hazards. It also includes guidelines for safe handling and storage .

Future Directions

This involves understanding current research trends related to the compound and predicting future research directions. This could include new synthetic methods, novel applications, or new theoretical studies .

properties

IUPAC Name

4-(cyclopentylmethoxy)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-7-10(14)5-6-12(11)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXONWNHQSNEALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267483
Record name 4-(Cyclopentylmethoxy)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentylmethoxy)-3-fluoroaniline

CAS RN

946663-82-7
Record name 4-(Cyclopentylmethoxy)-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946663-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopentylmethoxy)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopentylmethoxy)-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-(Cyclopentylmethoxy)-3-fluoroaniline
Reactant of Route 3
Reactant of Route 3
4-(Cyclopentylmethoxy)-3-fluoroaniline
Reactant of Route 4
Reactant of Route 4
4-(Cyclopentylmethoxy)-3-fluoroaniline
Reactant of Route 5
Reactant of Route 5
4-(Cyclopentylmethoxy)-3-fluoroaniline
Reactant of Route 6
Reactant of Route 6
4-(Cyclopentylmethoxy)-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.